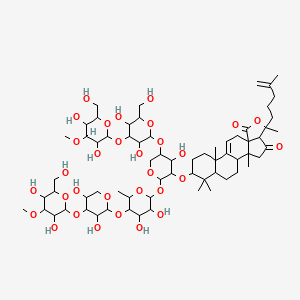

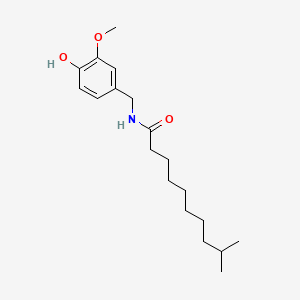

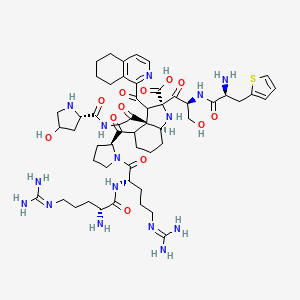

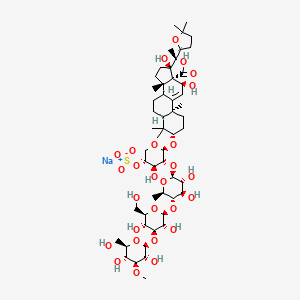

![molecular formula C22H37NO3 B1673406 N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide CAS No. 383418-30-2](/img/structure/B1673406.png)

N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide

Übersicht

Beschreibung

“N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide”, also known as HPA-12, is a ceramide analog . It has an empirical formula of C22H37NO3 and a molecular weight of 363.53 .

Physical And Chemical Properties Analysis

HPA-12 is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Inhibitor of Ceramide Transfer Protein (CERT)

HPA-12 is a ceramide analog and inhibitor of ceramide transfer protein (CERT) . It inhibits binding of a ceramide probe to the isolated steroidogenic acute regulatory protein-related lipid transfer (START) domain of CERT .

Inhibition of Sphingomyelin Synthesis

HPA-12 inhibits the conversion of the fluorescent ceramide analog to sphingomyelin in cells . It also inhibits sphingomyelin synthesis in wild-type cells .

Antiviral Properties

HPA-12 possesses antiviral properties against the growth of hepatitis C virus (HCV) in cultured human cells .

Antibacterial Properties

HPA-12 also exhibits antibacterial properties against the growth of obligate intracellular bacteria Chlamydiae in cultured human cells .

Resensitization of Cancer Cells

The inhibition of CERT by HPA-12 results in the resensitization of cancer cells to chemotherapeutic agents . This suggests that HPA-12 could potentially be used in combination with other treatments to enhance their effectiveness.

Potential Medical Strategies

The inhibition of CERT by HPA-12 may represent medical strategies, such as anti-infective and anticancer chemotherapy .

Wirkmechanismus

Target of Action

HPA-12, also known as “N-[(2R,4S)-1,4-Dihydroxy-4-phenylbutan-2-yl]dodecanamide” or “N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide”, is an intracellular ceramide transport protein inhibitor . The primary target of HPA-12 is the ceramide transporter (CERT) protein . CERT plays a crucial role in the transport of ceramides, a type of sphingolipid, from the endoplasmic reticulum to the Golgi apparatus where they are converted into sphingomyelin .

Mode of Action

HPA-12 acts by binding to the ceramide-binding pocket in the CERT start domain . This binding inhibits the CERT-mediated transport of ceramides, thereby selectively preventing the conversion of cellular ceramides to sphingomyelin .

Biochemical Pathways

The inhibition of CERT by HPA-12 affects the sphingolipid metabolic pathway. Under normal conditions, CERT transports ceramides to the Golgi apparatus where they are converted into sphingomyelin. The action of hpa-12 disrupts this process, leading to a decrease in sphingomyelin synthesis .

Pharmacokinetics

It is known that hpa-12 is soluble in dmso .

Result of Action

The inhibition of ceramide transport by HPA-12 results in a decrease in the conversion of ceramides to sphingomyelin . This could potentially affect various cellular processes, as sphingomyelin is a major component of cell membranes and plays a role in signal transduction, apoptosis, and other cellular functions.

Action Environment

It is known that hpa-12 is stable at room temperature and has a shelf life of several years when stored properly .

Eigenschaften

IUPAC Name |

N-[(2R,4S)-1,4-dihydroxy-4-phenylbutan-2-yl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-13-16-22(26)23-20(18-24)17-21(25)19-14-11-10-12-15-19/h10-12,14-15,20-21,24-25H,2-9,13,16-18H2,1H3,(H,23,26)/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAKBKAOFSILDC-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CC(C1=CC=CC=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@H](C[C@@H](C1=CC=CC=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

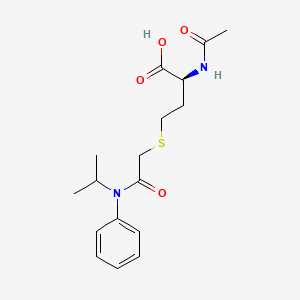

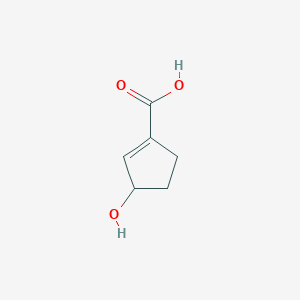

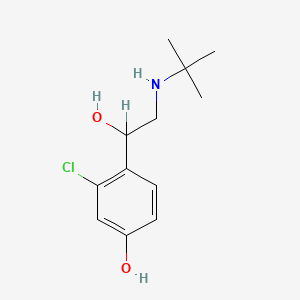

![sodium;[6-[[(2S,5R,6S,9S,13S)-6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate](/img/structure/B1673335.png)